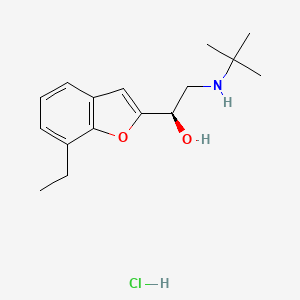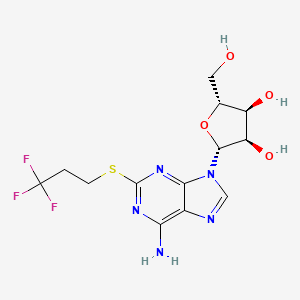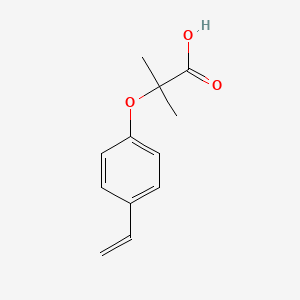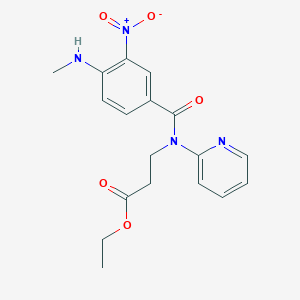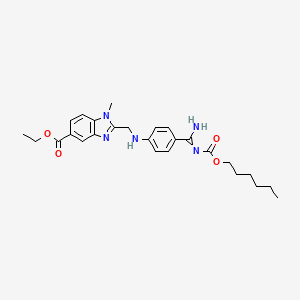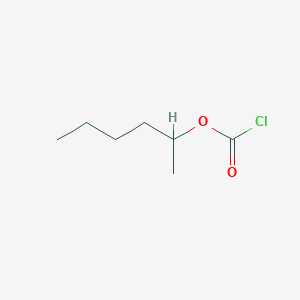
FenofibricAcid1-Carboxyl-1-methylethylEster
Descripción general
Descripción
Fenofibric acid 1-carboxyl-1-methylethyl ester (FAME) is a synthetic, water-soluble, fat-soluble, and non-toxic compound. It is a biologically active form of fenofibrate, a drug used to lower cholesterol levels. FAME is a major component of fenofibrate, a lipid-lowering drug used to reduce levels of triglycerides, low-density lipoprotein cholesterol (LDL-C), and total cholesterol (TC). FAME is also used to treat primary hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood.
Aplicaciones Científicas De Investigación
Proteomics Research
“FenofibricAcid1-Carboxyl-1-methylethylEster” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or protein abundance in different conditions.
Lipid Metabolism
This compound is related to Fenofibrate , a drug used to treat abnormal lipid levels. It could potentially be used in research related to lipid metabolism and diseases such as hyperlipidemia and atherosclerosis .
PPARα Activation
The compound has been associated with the activation of Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and inflammation. Therefore, this compound could be used in research studying the role of PPARα in various diseases, including metabolic syndrome, inflammation, and cancer .
Endothelium-Dependent Vasodilation
There is evidence that Fenofibrate, a related compound, impacts endothelium-dependent vasodilation . This suggests that “FenofibricAcid1-Carboxyl-1-methylethylEster” could potentially be used in research related to vascular health and diseases such as hypertension .
Anti-Proliferative Action
The compound has been associated with potent and PPARα-independent anti-proliferative action in VEGF-dependent angiosarcomas in vitro . This suggests potential applications in cancer research, particularly in studying the mechanisms of tumor growth and the development of anti-cancer drugs .
Non-Alcoholic Steatohepatitis (NASH) Research
Fenofibrate, a related compound, has been administered to NASH knock-in mice along with a high-fat diet to study its effect . This suggests that “FenofibricAcid1-Carboxyl-1-methylethylEster” could potentially be used in research related to NASH, a type of fatty liver disease .
Propiedades
IUPAC Name |
2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-20(2,18(24)25)28-19(26)21(3,4)27-16-11-7-14(8-12-16)17(23)13-5-9-15(22)10-6-13/h5-12H,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSZPQHMJDXVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenofibrate Impurity 4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




